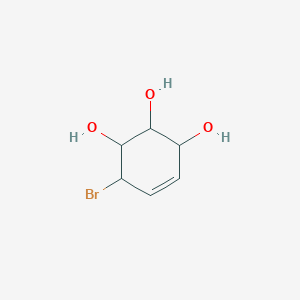

1,2-O-Cyclohexylidene-myo-inositol

Descripción general

Descripción

Introduction 1,2-O-Cyclohexylidene-myo-inositol is an important intermediate in the synthesis of various myo-inositol derivatives, known for their biological activities. It has been the subject of extensive research due to its role in forming several biologically significant compounds.

Synthesis Analysis

- The synthesis of 1,2-O-Cyclohexylidene-myo-inositol involves reactions with tosylates and sodium methoxide, resulting in the formation of various anhydro derivatives (Suami et al., 1972).

- Another synthesis route involves p-toluenesulfonylation, leading to multiple O-p-toluenesulfonyl derivatives of myo-inositol (Suami et al., 1971).

Molecular Structure Analysis

- The crystal structure of 1,2-O-Cyclohexylidene-myo-inositol dihydrate, an intermediate in the synthesis of myo-inositol phosphate derivatives, demonstrates water-mediated intermolecular interactions. These interactions play a significant role in stabilizing its low-energy conformation (Purushothaman et al., 2017).

Chemical Reactions and Properties

- It undergoes various chemical reactions, including selective benzoylation and sulfonylation, to produce new derivatives. These reactions show the compound's versatility in synthesizing complex inositol derivatives (Suami et al., 1972).

Physical Properties Analysis

- The physical properties, such as its crystal structure and hydrogen bonding network, are essential in understanding its role in the formation of dense crystal packing and the synthesis of complex inositol derivatives (Purushothaman et al., 2017).

Chemical Properties Analysis

- 1,2-O-Cyclohexylidene-myo-inositol exhibits diverse chemical properties that facilitate its transformation into various biologically active inositol derivatives. This is evident from its ability to undergo reactions like sulfonylation and benzoylation, resulting in a wide range of derivatives (Suami et al., 1971).

Aplicaciones Científicas De Investigación

-

p-Toluenesulfonylation of 1,2-O-Cyclohexylidene-myo-inositol

- Scientific Field : Organic Chemistry .

- Application Summary : This research involved the p-Toluenesulfonylation of 1,2-O-Cyclohexylidene-myo-inositol .

- Methods of Application : The process afforded one mono, three di (1,4, 1,5, and 1,6), three tri (1,4,5, 1,4,6, and 1,5,6), and one tetra (1,4,5,6)-O-p-toluenesulfonyl derivatives of myo-inositol .

- Results : All the structures have been established by way of their proton magnetic resonance (PMR) spectra and the reaction sequences .

-

Isopropylidenation of 1,2-O-Cyclohexylidene-myo-inositol Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : This research involved the Isopropylidenation of 1,2-O-Cyclohexylidene-myo-inositol and its 3-O-tosyl- and 3-O-benzoyl derivatives .

- Methods of Application : The process was carried out with 2,2-dimethoxypropane in N,N-dimethylformamide in the presence of an acid catalyst .

- Results : The process gave the corresponding 4,5- and 5,6-O-isopropylidene derivatives .

-

Pharmaceutical Research

- Scientific Field : Biomedicine .

- Application Summary : 1,2-O-Cyclohexylidene-myo-inositol is a pharmaceutical intermediate often used for the synthesis of various drugs .

- Methods of Application : It can be used in the research of lithium-induced nephrogenic diabetes insipidus, which is a common side effect from consuming lithium medications .

- Results : This application is more of a use case than a result, as it describes how 1,2-O-Cyclohexylidene-myo-inositol can be used in biomedical research .

- Preparation of Unaccessible Blocked Inositols

- Scientific Field : Organic Chemistry .

- Application Summary : This research involved the preparation of unaccessible blocked inositols .

- Methods of Application : Selective benzoylation of 1,2-O-cyclohexylidene-4,5-O-isopropylidene-myo-inositol with benzoyl chloride in pyridine gave mainly the 3-O-benzoate, whereas with benzoic anhydride the 6-O-benzoate . Several unaccessible blocked inositols were prepared by displacement reaction of the protected sulfonyl derivatives with sodium benzoate .

- Results : The process resulted in the preparation of several unaccessible blocked inositols .

Direcciones Futuras

1,2-O-Cyclohexylidene-myo-inositol is a key intermediate for the synthesis of various myo-inositol derivatives, which have received much attention due to their important biological activities . Future research may focus on its potential uses in the treatment of conditions like diabetes and cancer , as well as its role in the synthesis of new myo-inositol derivatives .

Propiedades

IUPAC Name |

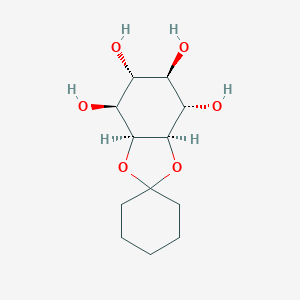

(3aR,4S,5R,6R,7S,7aS)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONKKMMJCQOLI-ZBJKAAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@@H]3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Cyclohexylidene-myo-inositol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.